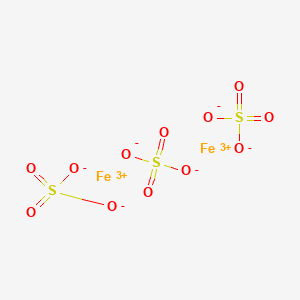
2,3,3-trimethyl-3H-indole-5-sulfonic acid
Descripción general
Descripción
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. The sulfonic acid group at the fifth position and the trimethylated structure at the third position indicate that it is a chemically modified indole with potential applications in various chemical reactions and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through several methods. One efficient method for synthesizing indole derivatives involves the use of palladium-catalyzed tandem reactions, as demonstrated in the synthesis of 1H-indole-3-sulfonates . Although the specific synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of a catalyst like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid has been shown to facilitate the synthesis of other heterocyclic compounds under mild conditions .
Molecular Structure Analysis
The molecular structure of 2,3,3-trimethyl-3H-indole-5-sulfonic acid would feature a trimethylated indole core, which is likely to influence its electronic and steric properties. The presence of a sulfonic acid group would make the compound more polar and potentially more reactive in certain chemical environments. The indole core itself is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. The acid-catalyzed isomerization of indolyl sulfides to yield different indole sulfides and the functionalization of indoles via reactions with electrophiles are examples of the chemical versatility of indole derivatives. The sulfonic acid group in 2,3,3-trimethyl-3H-indole-5-sulfonic acid would be expected to participate in reactions typical of sulfonic acids, such as forming sulfonate esters or being used in sulfonation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid would be influenced by both the indole core and the sulfonic acid group. The trimethyl groups would likely increase the compound's hydrophobicity, while the sulfonic acid group would contribute to its acidity and hydrophilicity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties of interest. Chemical properties such as reactivity towards nucleophiles and electrophiles, acidity, and potential to form salts with various cations would also be important.
The provided papers do not directly discuss the physical and chemical properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, but they do provide insights into the behavior of similar indole derivatives . For example, the synthesis of indole derivatives with various substituents indicates a tolerance for different functional groups and the potential for diverse reactivity .
Aplicaciones Científicas De Investigación
Novel Fluorescent Dye Synthesis
A water-soluble asymmetric trimethine cyanine dye, synthesized from N-carboxybenzyl-2,3,3-trimethyl-3H-indol-5-sulfonic acid, was developed for fluorescent labeling and cell staining. This dye can effectively distinguish between fixed and living cells, offering potential for biological imaging applications (Tang et al., 2016).
Optical Probe for Iron Detection
A water-soluble optical probe based on 2,5-bis[2,3,3-trimethyl-3H-indole-5-sulfonic acid]-croconaine was developed for highly selective sensing of Fe³⁺ in water. This probe could be useful in detecting iron ions in environmental and biological contexts (Ye et al., 2017).
Cancer Detection Using Optical Imaging
A novel water-soluble near-infrared dye for cancer detection using optical imaging was synthesized. This dye offers potential in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Catalyst for Organic Syntheses
Silica bonded S-sulfonic acid, a reusable solid acid catalyst, was used for condensation reactions of indole with carbonyl compounds. This approach offers an eco-friendly and efficient method for organic synthesis (Niknam, Saberi, & Baghernejad, 2010).
Fluorescence Probes for pH Sensing
Water-soluble indolium-based fluorescence probes were synthesized for detecting extreme acidity or alkalinity, demonstrating good pH sensing in water systems and showing potential for environmental monitoring and biological research (Li et al., 2019).
Antiviral Activity
Indole alkaloid sulfonic acids isolated from Isatis indigotica roots showed antiviral activity against Coxsackie virus B3 and influenza virus, indicating potential for developing antiviral agents (Meng et al., 2017).
Gas Separation Applications
A sulfonic acid-functionalized trimethyl-substituted polyimide was synthesized for gas separation applications, demonstrating enhanced CO2/CH4 selectivity due to strong hydrogen bonding induced by the -SO3H functionalization (Abdulhamid et al., 2021).
Safety And Hazards
When handling 2,3,3-Trimethyl-3H-indole-5-sulfonic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2,3,3-trimethylindole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFDYAIAEFHOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trimethyl-3H-indole-5-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



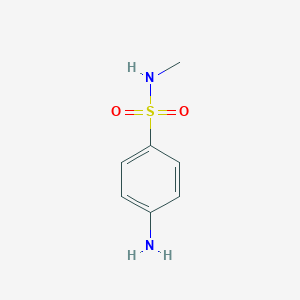
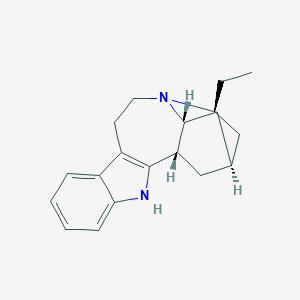
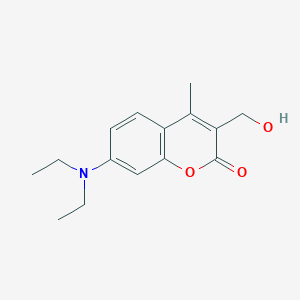
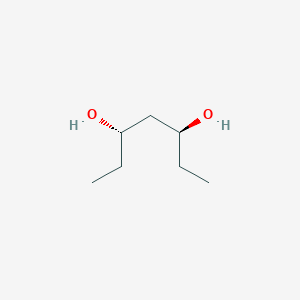
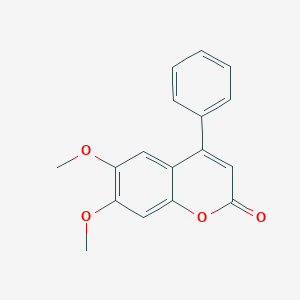
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
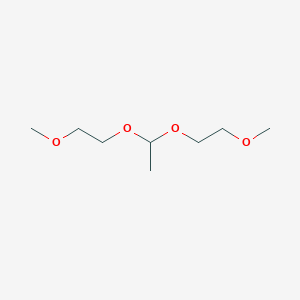
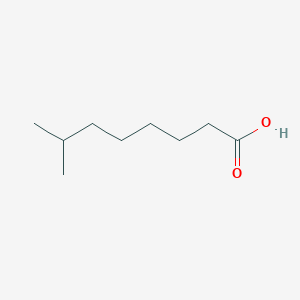
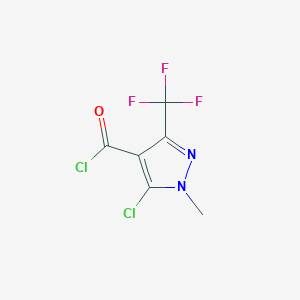
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
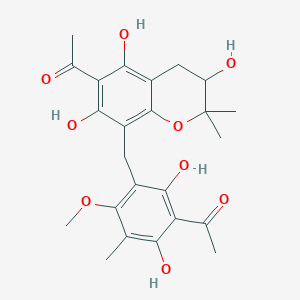
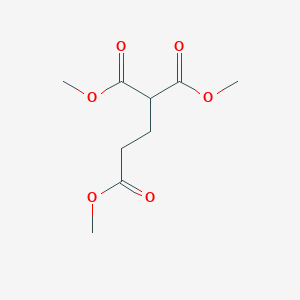
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
